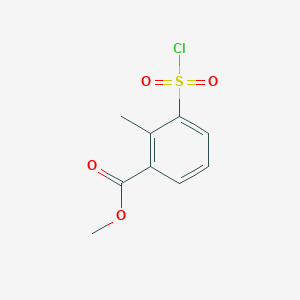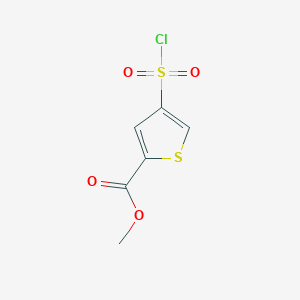
Methyl 3-(chlorosulfonyl)-2-methylbenzoate
Vue d'ensemble
Description
Methyl 3-(chlorosulfonyl)-2-methylbenzoate is a chemical compound with the molecular weight of 234.66 . It is a white to yellow-brown solid at room temperature . The IUPAC name for this compound is methyl 3-(chlorosulfonyl)benzoate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H7ClO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound is a white to yellow-brown solid at room temperature . It has a molecular weight of 234.66 . The compound’s InChI code is1S/C8H7ClO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3 .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Continuous-Flow Diazotization
Methyl 3-(chlorosulfonyl)-2-methylbenzoate has been synthesized through an efficient process involving continuous-flow diazotization, which reduces side reactions like hydrolysis even in high concentrations of hydrochloric acid. The process demonstrates the potential of inhibiting parallel side reactions by conducting in a flow reactor (Yu et al., 2016).
Chemical Reactions of Benzazoles
The compound's derivatives were synthesized from benzoxazolin-2-one and treated with chlorosulfonic acid, leading to a variety of chemical reactions producing sulfonic acids, amides, and mercaptobenzoxazolin-2-ones (Karimova et al., 2011).
Biochemical Applications
Microbial and Rat Metabolites of Herbicides
The compound serves as an intermediate in the synthesis of new herbicides like triflusulfuron methyl. It undergoes rapid microbial metabolism and forms a variety of metabolites, as observed in studies with Streptomyces griseolus and in rats (Dietrich et al., 1995).
Biodegradability of Aromatics
Research has explored the biodegradability of mixtures containing chloro- and methyl-substituted aromatics, like 3-chloro-4-hydroxybenzoate, showing the potential for biodegradation and mineralization of such compounds (Taeger et al., 1988).
Safety and Hazards
Methyl 3-(chlorosulfonyl)-2-methylbenzoate is associated with several hazard statements including H302, H314, H315, H317, H318, H319, H335 . These codes correspond to various hazards such as harmful if swallowed, causes severe skin burns and eye damage, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl 3-chlorosulfonyl-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6-7(9(11)14-2)4-3-5-8(6)15(10,12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWRMHUELXMWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(2-Iodobenzamido)phenyl]acetic acid](/img/structure/B3373202.png)








